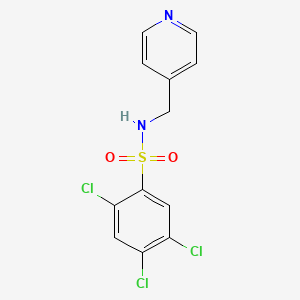

(4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Novel Derivatives with Biological Activity : Fathalla et al. (2002) explored the synthesis of new derivatives using 2-thiouracil-5-sulfonylchloride, which reacted with various amines to produce compounds with potential biological effects (Fathalla et al., 2002).

Antimicrobial and Antifungal Activities : A study by Patel and Patel (2012) characterized new pyridine analogs and assessed their antibacterial and antifungal properties, demonstrating their potential in antimicrobial applications (Patel & Patel, 2012).

Chemical Synthesis and Reactivity : In a study by Markitanov et al. (2016), new 4-(trifluoromethyl)pyrrolidines containing various groups, including sulfonyl, were synthesized, showcasing the versatility of these compounds in chemical synthesis (Markitanov et al., 2016).

Metal-Free Photoredox Catalysis in Organic Synthesis : Ociepa et al. (2018) developed a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from primary amine derivatives, a process relevant in the synthesis of complex organic molecules (Ociepa et al., 2018).

Synthesis of Sulfonamides for Antimicrobial and Anticancer Activities : Abdel-megeed et al. (2013) synthesized diphenyl (arylamino)(pyridin-3-yl)methylphosphonates and evaluated their antimicrobial and anticancer activities, highlighting the potential therapeutic applications of these compounds (Abdel-megeed et al., 2013).

Oxidative Deprotection in Organic Synthesis : Sampson and Honek (1999) demonstrated an efficient method for removing the diphenylmethyl amino protecting group, which is relevant in the synthesis of various organic compounds including α-amino phosphinates and α-amino phosphonates (Sampson & Honek, 1999).

Inhibition of Carbonic Anhydrase and Acetylcholine Esterase : Akıncıoğlu et al. (2014) investigated the inhibition of human carbonic anhydrase and acetylcholine esterase by novel sulphamides and sulphonamides incorporating the tetralin scaffold, suggesting their use in treating various conditions (Akıncıoğlu et al., 2014).

Propriétés

IUPAC Name |

2,4,5-trichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl3N2O2S/c13-9-5-11(15)12(6-10(9)14)20(18,19)17-7-8-1-3-16-4-2-8/h1-6,17H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGBPQAUBKKRGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole](/img/structure/B2699792.png)

![3-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2699796.png)

![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2699801.png)

![2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-5-chloropyrimidine](/img/structure/B2699802.png)

![7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione](/img/structure/B2699805.png)

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2699808.png)

![Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2699811.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide](/img/structure/B2699815.png)